molecular formula C22H21FN2O3S B5162926 N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5162926
M. Wt: 412.5 g/mol
InChI Key: XIDCXETVHQHNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-10, is a novel small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that targets the ATP-binding site of protein kinases. It has been shown to inhibit the activity of various kinases, including AKT, JAK2, and EGFR. By inhibiting the activity of these kinases, this compound can block various signaling pathways that are involved in cell growth, survival, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple kinases. However, this compound also has some limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide research, including the development of more potent and selective inhibitors, the optimization of this compound pharmacokinetics and pharmacodynamics, and the exploration of this compound in combination with other therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential for clinical translation.

Synthesis Methods

N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with 2,5-dimethylbenzoyl chloride to form N-(4-fluorophenyl)-2,5-dimethylbenzamide. This intermediate is then reacted with phenylsulfonyl chloride and glycine to form this compound.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and apoptosis. In infectious diseases, this compound has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-16-8-9-17(2)21(14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-12-10-18(23)11-13-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDCXETVHQHNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.